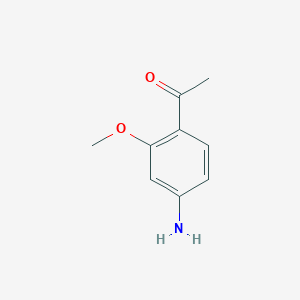

1-(4-Amino-2-methoxyphenyl)ethanone

描述

1-(4-Amino-2-methoxyphenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C9H11NO2. It is characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the phenyl ring, with an ethanone group attached to the phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

化学反应分析

Oxidation Reactions

The ethanone moiety and aromatic ring undergo oxidation under controlled conditions:

- Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

- Products :

Example Reaction Pathway :

Reduction Reactions

The ketone group is reduced to secondary alcohols or amines:

- Reducing Agents :

- Products :

Key Reaction :

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or functional groups:

- Aromatic Substitution :

- Functional Group Substitution :

Notable Example :

Condensation and Imine Formation

The ethanone group reacts with amines to form Schiff bases:

- Reagents : Primary amines (e.g., (S)-α-methylbenzylamine) in toluene with p-toluenesulfonic acid .

- Products : Imine intermediates, which are further reduced to chiral amines .

Industrial Application :

A patented method uses imine formation followed by catalytic hydrogenation to synthesize enantiomerically pure amines (>98% optical purity) .

Acetylation and Acylation

The amino group undergoes acetylation:

- Reagents : Acetic anhydride or acetyl chloride in pyridine .

- Product : N-Acetyl-1-(4-amino-2-methoxyphenyl)ethanone , enhancing solubility for pharmaceutical applications .

Reaction Protocol :

Comparative Analysis of Reaction Methods

Mechanistic Insights

- Oxidation : The amino group directs electrophilic attack, favoring para-substitution .

- Reduction : Catalytic hydrogenation proceeds via a ketone-to-alcohol pathway, while NaBH₄ selectively reduces the carbonyl .

- Imine Formation : Acid catalysis promotes Schiff base formation, critical for asymmetric synthesis .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 1-(4-Amino-2-methoxyphenyl)ethanone exhibits potential anticancer properties. A study published in "Molecules" highlighted its role as a precursor for synthesizing novel quinoline derivatives, which showed significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies suggest that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Biological Research Applications

Enzyme Inhibition Studies

this compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are vital for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs .

Antimicrobial Properties

The compound has demonstrated moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various substituted phenyl derivatives through electrophilic aromatic substitution reactions .

Case Studies in Synthesis

Recent studies have explored one-pot synthesis methods involving this compound to streamline the production of complex organic molecules. For instance, a direct synthesis method was developed that allows for the rapid assembly of multi-substituted phenyl derivatives with high yields .

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Effective against MCF-7 and A549 cell lines |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6 |

| Antimicrobial Activity | Moderate effects against Staphylococcus aureus and E. coli |

| Mechanism of Action | Inhibits cyclin-dependent kinases; affects drug metabolism |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Electrophilic Substitution | Used to introduce various substituents onto the phenyl ring |

| One-Pot Synthesis | Streamlined method for producing complex derivatives |

| Reaction Conditions | Typically involves bases like potassium carbonate in DMF |

Future Research Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Key areas include:

- Detailed Mechanistic Studies: Understanding the pathways through which this compound interacts with biological systems.

- Expanded Antimicrobial Testing: Evaluating its efficacy against a broader range of pathogens.

- In Vivo Studies: Assessing pharmacokinetics and potential toxicity in live models.

作用机制

The mechanism by which 1-(4-Amino-2-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .

相似化合物的比较

1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but with different positional isomers.

2-Methoxyphenyl isocyanate: Used for different applications but shares the methoxyphenyl group.

4-Methoxyphenethyl alcohol: Another compound with a methoxyphenyl group but different functional groups

Uniqueness: 1-(4-Amino-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups, along with the ethanone moiety, makes it a versatile compound for various applications .

生物活性

1-(4-Amino-2-methoxyphenyl)ethanone, also known as 4-amino-2-methoxyacetophenone, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 165.19 g/mol. The structure features an aromatic ring substituted with an amino group and a methoxy group, contributing to its biological activity.

Biological Activities

This compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations .

- Antidepressant Effects : Preliminary research indicates that this compound may have antidepressant-like effects, potentially influencing neurotransmitter systems in the brain.

- Anti-hyperglycemic Activity : The compound has also been investigated for its potential to lower blood glucose levels, making it a candidate for diabetes management.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or glucose regulation, contributing to its antibacterial and anti-hyperglycemic effects .

- Modulation of Neurotransmitter Systems : Its potential antidepressant effects could be linked to the modulation of serotonin and norepinephrine levels in the brain, although further studies are required to clarify this pathway.

Antibacterial Studies

A study assessing the antibacterial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively inhibited bacterial growth at concentrations ranging from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antidepressant Activity

In behavioral studies involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The compound was administered at doses ranging from 10 to 30 mg/kg.

| Dose (mg/kg) | Behavioral Outcome |

|---|---|

| 10 | Mild improvement |

| 20 | Significant improvement |

| 30 | Marked improvement |

常见问题

Q. What are the optimal synthetic routes for 1-(4-Amino-2-methoxyphenyl)ethanone, and how do reaction conditions influence yield and purity?

Basic

The compound can be synthesized via Friedel-Crafts acylation using 4-amino-2-methoxybenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, competing side reactions (e.g., over-acylation or demethylation) require careful control of stoichiometry and temperature (70–80°C) . Advanced methods include regioselective protection of the amino group prior to acylation to suppress side products. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) typically achieves >95% purity. Yield optimization (~75–85%) is achieved by slow reagent addition and inert atmosphere .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced

Structural contradictions (e.g., tautomerism or regioselectivity in derivatives) are resolved through:

- ¹H/¹³C NMR : Distinct chemical shifts for the amino group (δ 5.2–5.8 ppm, broad) vs. methoxy (δ 3.8–4.0 ppm) and ketone (δ 2.5–2.7 ppm for adjacent CH₃) .

- X-ray crystallography : SHELXL refinement (SHELX-97) confirms bond lengths (C=O at ~1.22 Å) and dihedral angles between aromatic rings and ketone groups .

- Mass spectrometry : High-resolution ESI-MS identifies fragmentation patterns (e.g., loss of CH₃O• or NH₂ groups) to validate molecular ions .

Q. What strategies mitigate degradation of this compound during storage or reaction conditions?

Advanced

Degradation pathways (e.g., oxidation of the amino group or ketone reduction) are minimized by:

- Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) in storage solvents (e.g., anhydrous DCM) prevents radical-mediated oxidation .

- Temperature control : Reactions below 80°C avoid thermal decomposition.

- Inert atmosphere : Use of argon during synthesis and storage reduces oxidative side products. Purity monitoring via HPLC (C18 column, acetonitrile:water mobile phase) ensures stability .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-donating methoxy and amino groups activate the aromatic ring toward electrophilic substitution but deactivate it in nucleophilic reactions. For Suzuki-Miyaura coupling:

- Steric effects : Substituents at the 2-position (methoxy) hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient coupling .

- Electronic effects : The amino group enhances para-directing effects, favoring cross-coupling at the 4-position. DFT calculations (B3LYP/6-31G*) correlate Hammett σ values with reaction rates .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

Advanced

- Molecular docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., kinases or GPCRs) using force fields (AMBER) to predict binding affinities .

- QSAR modeling : Utilizes descriptors like logP, HOMO-LUMO gaps, and topological polar surface area (TPSA) to correlate with antimicrobial or antioxidant activity .

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., between ketone and Arg residues) .

Q. How can contradictory bioactivity data for this compound derivatives be reconciled across studies?

Advanced

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Solubility differences : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

- Metabolic interference : LC-MS/MS quantifies metabolites (e.g., demethylated or acetylated derivatives) to clarify structure-activity relationships .

Q. What crystallographic challenges arise in determining the structure of this compound complexes?

Advanced

- Disorder in crystal packing : The methoxy and amino groups often exhibit rotational disorder, resolved using SHELXL restraints (SIMU and DELU commands) .

- Twinned crystals : XDS and TWINABS software correct diffraction data for non-merohedral twinning .

- Hydrogen bonding networks : PLATON analysis identifies NH···O=C interactions critical for stabilizing polymorphs .

属性

IUPAC Name |

1-(4-amino-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSESDZHLGIIHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612224 | |

| Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-18-3 | |

| Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。